molecular formula C23H25N3O4S B285097 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Número de catálogo: B285097
Peso molecular: 439.5 g/mol
Clave InChI: OTUMJFDBGYYBCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells.

Mecanismo De Acción

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and is involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, this compound induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in cancer cells. However, there are also some limitations to using this compound in lab experiments. It has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of BTK. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the development of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide. One potential area of research is the use of this compound in combination with other cancer drugs to enhance its efficacy. Another area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Finally, the use of this compound in preclinical and clinical studies to evaluate its safety and efficacy in the treatment of various types of cancer is an important area of future research.
In conclusion, this compound is a small molecule inhibitor that has shown great potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research will focus on the development of more potent and selective BTK inhibitors and the evaluation of this compound in preclinical and clinical studies.

Métodos De Síntesis

The synthesis of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves several steps, including the reaction of 2-tert-butylphenol with 4-bromobenzoyl chloride to form 2-(2-tert-butylphenoxy)benzoyl chloride. This intermediate is then reacted with 4-(pyridin-2-ylsulfamoyl)aniline in the presence of a base to form this compound. The overall yield of this synthesis method is around 50%.

Aplicaciones Científicas De Investigación

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In addition, this compound has demonstrated synergistic effects when used in combination with other cancer drugs, such as rituximab and venetoclax.

Propiedades

Fórmula molecular

C23H25N3O4S

Peso molecular

439.5 g/mol

Nombre IUPAC

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H25N3O4S/c1-23(2,3)19-8-4-5-9-20(19)30-16-22(27)25-17-11-13-18(14-12-17)31(28,29)26-21-10-6-7-15-24-21/h4-15H,16H2,1-3H3,(H,24,26)(H,25,27)

Clave InChI

OTUMJFDBGYYBCE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

SMILES canónico

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.